4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core linked to a pyridin-3-yl ethyl chain and a 4-(2-methoxyphenyl)piperazine moiety. The fluoro substituent on the benzene ring and the methoxy group on the piperazine’s phenyl ring are critical for its physicochemical and pharmacological properties.
Properties
IUPAC Name |
4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O3S/c1-32-24-7-3-2-6-22(24)28-13-15-29(16-14-28)23(19-5-4-12-26-17-19)18-27-33(30,31)21-10-8-20(25)9-11-21/h2-12,17,23,27H,13-16,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHDTPNDEUVAQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide, commonly referred to as MPPF, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings.
Chemical Profile
- Molecular Formula : C25H27FN4O2
- Molecular Weight : 434.51 g/mol
- CAS Registry Number : 155204-26-5
The compound primarily functions as a serotonin receptor antagonist, particularly at the 5-HT1A receptor. This interaction is crucial for its potential application in treating various neuropsychiatric disorders. The presence of the piperazine moiety enhances its affinity for these receptors, promoting its efficacy in modulating serotonergic pathways.
Antidepressant and Anxiolytic Effects
Research indicates that MPPF exhibits significant antidepressant and anxiolytic properties. In animal models, it has been shown to reduce anxiety-like behaviors and improve depressive symptoms. The compound's ability to antagonize the 5-HT1A receptor suggests a mechanism that may involve increased serotonergic neurotransmission, which is often dysregulated in mood disorders.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of MPPF. It has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective bactericidal action, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Escherichia coli | 31.25 - 125 |
| Pseudomonas aeruginosa | 62.5 - 250 |
Antitumor Activity
In vitro studies have shown that MPPF possesses cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis through the activation of caspase pathways and upregulation of p53 protein expression.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 0.65 |
| HeLa | 2.41 |
Case Studies and Research Findings
- Antidepressant Efficacy : A study published in Psychopharmacology highlighted the anxiolytic effects of MPPF in rodent models, demonstrating significant reductions in anxiety-like behaviors compared to control groups .
- Antimicrobial Properties : Research conducted by MDPI reported that MPPF exhibited strong antibacterial activity against clinical isolates of MRSA with an MBIC value significantly lower than standard antibiotics like ciprofloxacin .
- Antitumor Mechanism : A recent investigation into the apoptotic mechanisms revealed that MPPF activates both intrinsic and extrinsic pathways leading to cell death in cancer cells .
Scientific Research Applications
Serotonergic Activity
The compound has been studied for its potential as a serotonergic agonist. It interacts with serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. Research indicates that compounds with similar structures exhibit antidepressant-like effects, suggesting that this compound may also possess similar properties .
Anxiolytic Potential
Due to its action on serotonin receptors, the compound is being evaluated for anxiolytic (anti-anxiety) effects. Preclinical studies have shown that related compounds can reduce anxiety-like behaviors in animal models, indicating that this compound may offer therapeutic benefits for anxiety disorders.
Antitumor Activity
Preliminary investigations into the antitumor potential of benzamide derivatives have shown promising results. Compounds similar to 4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide have been noted to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the downregulation of key proteins involved in cell cycle regulation .
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Fluorination : The precursor compound undergoes fluorination using agents like potassium fluoride.
- Condensation Reactions : The carboxy group of 4-fluorobenzoic acid is condensed with primary amines derived from piperazine derivatives.
- Purification : Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.
Case Study 1: Antidepressant Activity
A study demonstrated that analogs of this compound exhibited significant activity in models of depression. The findings suggest that the compound could be developed further as an antidepressant medication.
Case Study 2: Cancer Cell Proliferation Inhibition
Research on related benzamide derivatives revealed their ability to inhibit proliferation in various cancer cell lines. This suggests that the compound may also have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Halogen Substitution: Fluoro vs. Chloro
- MMV665914 (4-chloro analog): Structure: Differs by replacing the fluoro group with chlorine. Activity: Exhibited cytotoxicity against HEK293 cells, similar to CPX, suggesting non-selective effects on mammalian cells. No literature on receptor binding was found, indicating its novelty . Significance: Halogen choice (F vs. Cl) may influence lipophilicity (logP) and metabolic stability. Chlorine’s larger size and higher electronegativity could enhance membrane permeability but reduce selectivity.
2.2. Functional Group Variations: Sulfonamide vs. Benzamide
- 4-fluoro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl benzamide: Structure: Benzamide replaces benzenesulfonamide. Significance: The sulfonamide group’s electron-withdrawing nature may enhance receptor binding affinity compared to benzamide, though this requires further validation.
2.3. Substituted Piperazine Moieties
- Arylsulfonylindole derivatives (4b, 4g, 4j) :
- Structure: Share the 4-(2-methoxyphenyl)piperazine group but feature indole-sulfonyl cores.
- Activity: High 5-HT6 receptor binding (pKi = 7.73–7.87) and functional antagonism (e.g., 4j: IC50 = 32 nM) .
- Significance: The 2-methoxyphenylpiperazine moiety is a conserved pharmacophore across diverse scaffolds, underscoring its role in receptor interaction.
2.4. Physicochemical Properties
- 4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-methyl-N-pyridin-2-ylbenzamide :
Data Tables
Key Findings
Halogen Effects : Fluorine’s small size and high electronegativity may improve selectivity over chlorine, which correlates with cytotoxicity in MMV665914 .
Piperazine Substitution : The 2-methoxyphenyl group on piperazine is critical for 5-HT receptor interactions, as seen in diverse scaffolds (e.g., indoles, benzamides) .
Physicochemical Trends : Higher logP values in chlorinated or bulkier analogs (e.g., MMV665914) suggest trade-offs between lipophilicity and selectivity.
Q & A
Q. What are the key synthetic routes and optimization strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the coupling of a benzenesulfonamide core to a piperazine moiety. Critical steps include:
- Nucleophilic substitution to introduce the 2-methoxyphenyl group to the piperazine ring .
- Sulfonamide bond formation under controlled pH and temperature to avoid side reactions .
- Purification via chromatography or recrystallization to achieve >95% purity . Optimization focuses on solvent choice (e.g., DMF for solubility) and catalyst selection (e.g., triethylamine for sulfonylation) .
Q. Which analytical techniques confirm structural integrity and purity?
- NMR spectroscopy (¹H/¹³C) identifies substituent positions and stereochemistry .
- Mass spectrometry (MS) validates molecular weight (e.g., expected [M+H]⁺ at m/z ~531) .
- HPLC with UV detection assesses purity (>99% for pharmacological assays) .
Q. What structural motifs are critical for pharmacological activity?
- Piperazine ring : Modulates receptor binding affinity (e.g., serotonin/dopamine receptors) .
- Fluorinated benzene : Enhances metabolic stability and membrane permeability .
- Pyridinyl group : Facilitates π-π stacking interactions with target proteins .
Advanced Research Questions
Q. How can SAR studies evaluate substituent effects on biological activity?
- Systematic substitution : Replace the methoxyphenyl group with halogenated or alkylated analogs to assess binding affinity changes (e.g., IC₅₀ shifts in receptor assays) .
- Bioisosteric replacements : Swap the sulfonamide with carboxamide to study hydrogen-bonding contributions .
- Pharmacophore mapping : Use X-ray crystallography or docking simulations to identify critical interaction sites .
Q. How to resolve contradictions between computational and experimental receptor binding data?
- Hybrid QM/MM simulations : Refine force field parameters to better model ligand-receptor dynamics .
- Experimental validation : Perform competitive binding assays (e.g., radioligand displacement) to confirm computational predictions .
- Data reconciliation : Apply machine learning to align docking scores with experimental Ki values .
Q. What in vitro assays assess pharmacokinetic properties?
- Solubility : Shake-flask method in PBS (pH 7.4) to determine thermodynamic solubility .
- Metabolic stability : Incubation with liver microsomes (human/rat) to calculate half-life (t₁/₂) .
- CYP inhibition : Fluorescence-based assays to evaluate cytochrome P450 interactions .
Q. How to optimize reaction yields in large-scale synthesis?
- Continuous flow reactors : Enhance mixing and heat transfer for exothermic steps (e.g., sulfonylation) .
- DoE (Design of Experiments) : Statistically optimize parameters like temperature, stoichiometry, and residence time .
- Catalyst recycling : Use immobilized catalysts (e.g., polymer-supported reagents) to reduce costs .
Q. What strategies enable selective functionalization without side reactions?
- Protective groups : Temporarily block reactive sites (e.g., Boc-protected amines during sulfonylation) .
- Chemoselective reagents : Use mild oxidizing agents (e.g., Oxone®) to target specific functional groups .
- Stepwise coupling : Sequential addition of substituents to avoid cross-reactivity (e.g., add pyridinyl before methoxyphenyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
